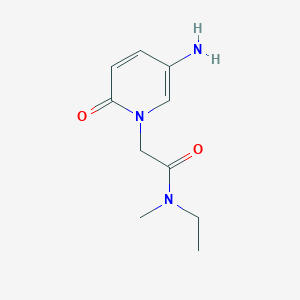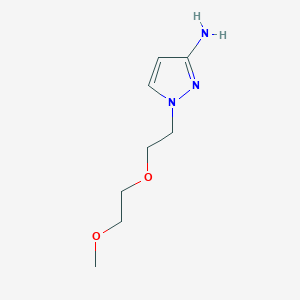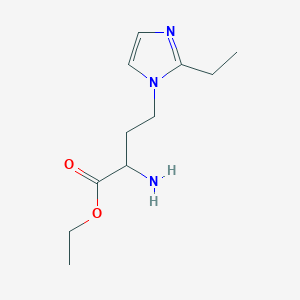
(2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H6ClNO2S2 and a molecular weight of 211.69 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is often used in various chemical reactions due to its reactive sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride typically involves the reaction of thiazole derivatives with methanesulfonyl chloride. One common method includes the reaction of 2-methylthiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and thiazole derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The thiazole ring can also participate in various chemical reactions, contributing to the compound’s versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride: Similar in structure but with a different position of the sulfonyl chloride group.
Thiazole-2-sulfonyl chloride: Another thiazole derivative with a sulfonyl chloride group at a different position.
Benzothiazole-2-sulfonyl chloride: A benzothiazole derivative with similar reactivity.
Uniqueness
(2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
Molecular Formula |
C5H6ClNO2S2 |
|---|---|
Molecular Weight |
211.7 g/mol |
IUPAC Name |
(2-methyl-1,3-thiazol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H6ClNO2S2/c1-4-7-2-5(10-4)3-11(6,8)9/h2H,3H2,1H3 |
InChI Key |
PNWBYTXOXQFKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl [(tert-butoxycarbonyl)amino]{[(trifluoromethyl)sulfonyl]imino}methylcarbamate](/img/structure/B13642961.png)

![(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine](/img/structure/B13642973.png)

![3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13642995.png)
![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)


![4-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B13643023.png)




